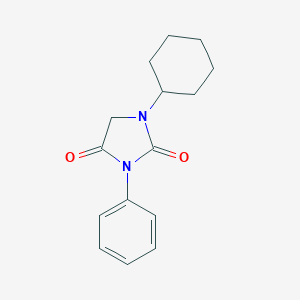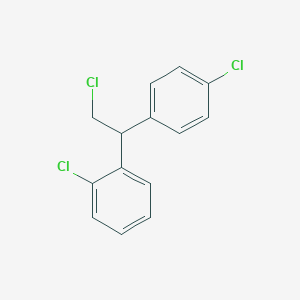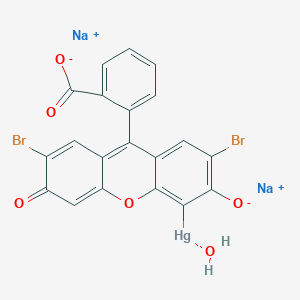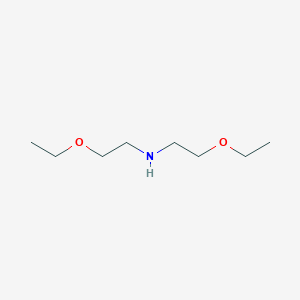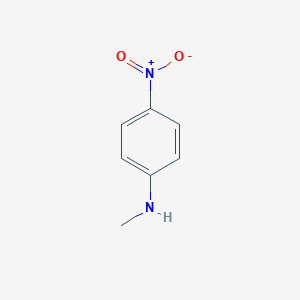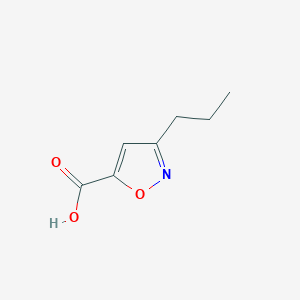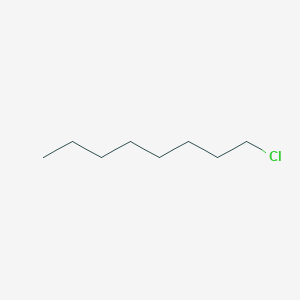
1-Chlorooctane
Übersicht
Beschreibung
1-Chlorooctane, also known as Octyl chloride, is an organic compound that exists in liquid state at ambient temperatures and has numerous synthetic applications . It has a linear formula of CH3(CH2)7Cl and a molecular weight of 148.67 .
Molecular Structure Analysis
The molecular structure of 1-Chlorooctane is represented by the formula CH3(CH2)7Cl . It consists of a chain of eight carbon atoms, with a chlorine atom attached to one end .Physical And Chemical Properties Analysis
1-Chlorooctane is a liquid at room temperature with a density of 0.875 g/mL at 25 °C . It has a boiling point of 183 °C and a melting point of -61 °C . The refractive index is 1.430 . It has a vapor pressure of 1 mmHg at 22.2 °C .Wissenschaftliche Forschungsanwendungen
Vibrational Analysis
1-Chlorooctane has been extensively studied in the field of vibrational analysis . Fourier transform infrared and Raman spectra of this molecule have been recorded in the range of 4000−400 cm −1 and 3500−200 cm −1, respectively . This detailed vibrational analysis has been used to assign the observed frequencies of this molecule for its four most probable conformations in liquid phase .
Synthetic Applications
1-Chlorooctane exists in liquid state at ambient temperatures and has numerous synthetic applications . It is an important alkyl halide in organic chemistry . This compound belongs to the class of halogenated hydrocarbons and has a wide range of applications in the synthesis of other organic compounds .
Conformational Studies
The conformational behavior of 1-Chlorooctane has been studied using normal co-ordinate calculations . The force-field transferred from already studied lower chain chloro-alkanes is subjected to refinement so as to fit the observed infrared and Raman frequencies with those of calculated ones .
Potential Energy Distribution
The potential energy distribution of 1-Chlorooctane has been calculated for each mode of vibration of the molecule for the most probable conformations present in its liquid phase . This provides valuable insights into the energy dynamics of the molecule.
Spectroscopic Studies
1-Chlorooctane has been the subject of various spectroscopic studies . These studies provide valuable information about the electronic structure and bonding characteristics of the molecule.
Safety And Hazards
1-Chlorooctane is classified as a combustible liquid. It may be fatal if swallowed and enters airways. It is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment, wearing protective equipment, and storing in a well-ventilated place .
Eigenschaften
IUPAC Name |
1-chlorooctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17Cl/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDHHGUSRIZDSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021543 | |
| Record name | 1-Chlorooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [HSDB] | |
| Record name | Octane, 1-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Chlorooctane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2875 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
181.5 °C @ 760 MM HG | |
| Record name | 1-CHLOROOCTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5551 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
70 °C, 158 °F | |
| Record name | 1-Chlorooctane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2875 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1-CHLOROOCTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5551 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
INSOL IN WATER; VERY SOL IN ALCOHOL, ETHER; SLIGHTLY SOLUBLE IN CARBON TETRACHLORIDE, SOL IN MOST ORG SOLVENTS | |
| Record name | 1-CHLOROOCTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5551 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.8738 @ 20 °C/4 °C | |
| Record name | 1-CHLOROOCTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5551 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.95 [mmHg], 0.95 mm Hg at 25 °C | |
| Record name | 1-Chlorooctane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2875 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1-CHLOROOCTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5551 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
1-Chlorooctane | |
Color/Form |
COLORLESS LIQUID | |
CAS RN |
111-85-3, 57214-71-8 | |
| Record name | 1-Chlorooctane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chlorooctane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octane, chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057214718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-CHLOROOCTANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5406 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octane, 1-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Chlorooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chlorooctane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.559 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-CHLOROOCTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1047328LO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-CHLOROOCTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5551 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-57.8 °C | |
| Record name | 1-CHLOROOCTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5551 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1-chlorooctane?
A1: 1-chlorooctane has the molecular formula C8H17Cl and a molecular weight of 148.68 g/mol.
Q2: Can you provide some spectroscopic data for 1-chlorooctane?
A: While specific spectroscopic data isn't available in the provided abstracts, researchers have studied the vibrational analysis of 1-chlorooctane []. Additionally, infrared and near-infrared absorptions of 2-nonanol and 1-nonanol, structurally similar to 1-chlorooctane, have been characterized in hydrocarbon solvents [].
Q3: How does the alkyl chain length of 1-chloroalkanes influence their behavior in non-ionic microemulsions?
A: Research on non-ionic microemulsions formed with pentaethyleneglycol dodecyl ether, water, and various 1-chloroalkanes (C8-C16) reveals that increasing the alkyl chain length of the 1-chloroalkane leads to a decrease in both the efficiency of the surfactant and its monomeric solubility in oil []. This suggests that the longer alkyl chain promotes stronger interactions within the oil phase, making the surfactant less effective in forming microemulsions.
Q4: What is the impact of alkyl chain length on the self-aggregation properties of bacteriochlorophyll-d analogs containing a 1-chloroalkane moiety?
A: In studies using 1-chlorooctane as a solvent, bacteriochlorophyll-d analogs with varying branched alkyl chain lengths at the 17-propionate residue exhibited temperature-dependent self-aggregation []. The research suggests that longer alkyl chains lead to higher melting points for the self-assembled chlorosomal structures. This implies that longer chains promote stronger van der Waals interactions between the molecules, leading to more stable aggregates.
Q5: Are there differences in the interactions of alkyl formates with n-alkanes compared to 1-chloroalkanes?
A: Yes, measurements of excess enthalpies (hE) show that alkyl formates interact more strongly with aliphatic hydrocarbons (n-alkanes) than with 1-chloroalkanes []. This difference in interaction strength highlights the influence of the chlorine atom on the intermolecular forces.
Q6: How does 1-chlorooctane participate in radical reactions with silicon surfaces?
A: When silicon is ground in the presence of 1-chlorooctane, a monolayer of carbon forms on the silicon surface. This process occurs through a radical mechanism, evidenced by the presence of expected combination and disproportionation products of alkyl radicals []. This finding suggests that 1-chlorooctane can act as a source of alkyl radicals under these conditions.
Q7: How does the presence of water affect the efficiency of sodium/liquid ammonia (Na/NH3) dechlorination of 1-chlorooctane in soil remediation?
A: Studies demonstrate that while Na/NH3 is effective in dechlorinating 1-chlorooctane in soil, the presence of water reduces the efficiency of the process []. This is due to the competitive reaction of solvated electrons with water molecules, reducing the availability of electrons for dechlorination.
Q8: Can 1-chlorooctane be used as a starting material for the synthesis of primary phosphines?
A: Yes, 1-chlorooctane can be converted to the corresponding primary phosphine by reacting it with bis(trichlorosilyl)phosphide anion ([P(SiCl3)2]-) generated in situ from phosphoric acid and trichlorosilane []. This method provides a viable synthetic route for accessing this important class of organophosphorus compounds.
Q9: How does the solubility of anthracene change in binary mixtures of alkanes and 1-chlorooctane?
A: The solubility of anthracene in binary mixtures of alkanes and 1-chlorooctane has been studied at 298.2 K []. While the abstract doesn't provide specific details, it suggests that the solubility is influenced by the composition of the solvent mixture, highlighting the role of intermolecular interactions between the solute and the different solvent components.
Q10: How does the addition of 1-chlorooctane to a binary mixture of methyl butanoate and n-heptane affect the mixture’s volumetric properties and viscosities?
A: The ternary mixture of methyl butanoate, n-heptane, and 1-chlorooctane has been studied in terms of its volumetric properties and viscosities across a temperature range of 283.15 K to 313.15 K []. While the details are not provided in the abstract, this research suggests that 1-chlorooctane influences the intermolecular interactions within the mixture, leading to changes in its physical properties.
Q11: What is the significance of studying the excess molar volumes (VE) of mixtures containing 1-chlorooctane and ketones?
A: Measurements of VE provide valuable insights into the nature and strength of intermolecular interactions between different components in a mixture. For instance, positive VE values observed in mixtures of 1-chlorooctane with ketones like butan-2-one [] and 3-alkanones [] suggest weaker interactions between unlike molecules compared to like molecules. These studies contribute to a deeper understanding of the thermodynamics of liquid mixtures.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

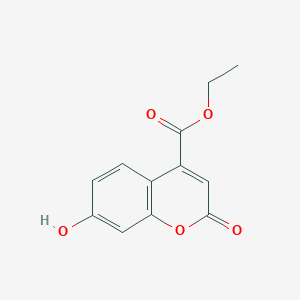
![1,2,3-Propanetriyl tris[12-(acetoxy)octadecanoate]](/img/structure/B87007.png)
